molecular formula C13H14N2O2 B15147670 4-(3-Methoxybenzyl)-6-methylpyridazin-3(2H)-one

4-(3-Methoxybenzyl)-6-methylpyridazin-3(2H)-one

Katalognummer: B15147670
Molekulargewicht: 230.26 g/mol
InChI-Schlüssel: FVOAIOODWFPWPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Methoxybenzyl)-6-methylpyridazin-3(2H)-one is an organic compound that belongs to the class of pyridazinones This compound is characterized by a pyridazine ring substituted with a methoxybenzyl group and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxybenzyl)-6-methylpyridazin-3(2H)-one typically involves the reaction of 3-methoxybenzyl chloride with 6-methylpyridazin-3(2H)-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Methoxybenzyl)-6-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyridazinone ring can be reduced to form a dihydropyridazine derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 4-(3-Hydroxybenzyl)-6-methylpyridazin-3(2H)-one.

    Reduction: Formation of 4-(3-Methoxybenzyl)-6-methyl-1,2-dihydropyridazin-3(2H)-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(3-Methoxybenzyl)-6-methylpyridazin-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 4-(3-Methoxybenzyl)-6-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets in biological systems. It may act by inhibiting certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate signaling pathways related to cell growth and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(3-Hydroxybenzyl)-6-methylpyridazin-3(2H)-one
  • 4-(3-Methoxybenzyl)-6-methyl-1,2-dihydropyridazin-3(2H)-one
  • 4-(3-Methoxybenzyl)-6-methylpyridazin-3(2H)-one derivatives with various substituents

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Its methoxybenzyl group contributes to its potential biological activity, making it a valuable compound for further research and development .

Eigenschaften

Molekularformel

C13H14N2O2

Molekulargewicht

230.26 g/mol

IUPAC-Name

5-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyridazin-6-one

InChI

InChI=1S/C13H14N2O2/c1-9-6-11(13(16)15-14-9)7-10-4-3-5-12(8-10)17-2/h3-6,8H,7H2,1-2H3,(H,15,16)

InChI-Schlüssel

FVOAIOODWFPWPQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=NNC(=O)C(=C1)CC2=CC(=CC=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.